(R)-prothioconazole
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Overview
Description
(R)-prothioconazole is a 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione that is the (R)-enantiomer of prothioconazole. It is an enantiomer of a (S)-prothioconazole.
Scientific Research Applications
Enantioselective Degradation in Soils
Prothioconazole, a chiral triazole fungicide, undergoes enantioselective degradation in various soils. Research shows that R-prothioconazole is preferentially degraded compared to its enantiomer, with this degradation influenced by soil conditions and organic matter content. This study highlights the importance of considering enantiomeric forms in environmental impact assessments of such fungicides (Zhang et al., 2018).
Stereoselective Bioactivity Against Fungi
The stereoselective bioactivity of prothioconazole and its metabolite prothioconazole-desthio was investigated. Results indicated that the R-enantiomers were significantly more potent against pathogenic fungi compared to S-enantiomers. The R-enantiomers also showed more effective inhibition of biosynthesis of ergosterol, a key fungal cell component, suggesting a stereoselective mechanism of action (Zhang et al., 2019).
Antifungal Activity Against Fusarium Oxysporum
A study on Fusarium oxysporum f. sp. cubense (Foc TR4) revealed that prothioconazole enantiomers exhibit stereoselective fungicidal activities. R-Prothioconazole was found to be more effective in causing morphological changes and impairment in membrane integrity in the fungus, leading to increased efficacy in treating Fusarium wilt of banana. This suggests that the R-enantiomer may be more suitable for specific agricultural applications (Yang et al., 2022).
Mechanism of Action in Inhibition
Research exploring the mechanism of prothioconazole's inhibition of Candida albicans CYP51 (CaCYP51) showed that its metabolite, prothioconazole-desthio, is active in inhibiting CYP51 activity, while prothioconazole itself does not. This distinction is crucial for understanding how prothioconazole works and its potential medical applications (Parker et al., 2012).
Enantioselective Accumulation in Earthworms
Enantioselective degradation and accumulation of prothioconazole were observed in earthworms and soils. The presence of earthworms in soil can accelerate the degradation of prothioconazole, and its accumulation in earthworms was found to be enantioselective. This study provides insights into the environmental fate and ecological impact of chiral fungicides (Wang et al., 2019).
Oxidative Stress in Zebrafish
Prothioconazole caused oxidative stress in zebrafish (Danio rerio), with its metabolite being more toxic than the parent compound. The study also proposed a metabolic pathway including phase I and II metabolites, highlighting the potential ecological and human health risks associated with prothioconazole (Zhang et al., 2020).
Properties
Molecular Formula |
C14H15Cl2N3OS |
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Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[(2R)-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/t14-/m1/s1 |
InChI Key |
MNHVNIJQQRJYDH-CQSZACIVSA-N |
Isomeric SMILES |
C1CC1([C@@](CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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